molecular formula C21H25ClN2O3S B5212918 N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide

N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide

Cat. No.: B5212918
M. Wt: 421.0 g/mol
InChI Key: DBNXSSVPNKYUJO-UHFFFAOYSA-N
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Description

N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide is a complex organic compound that features a combination of azepane, benzyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of azepane with benzyl chloride to form N-benzylazepane. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

    Medicine: The compound has potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its structure can be modified to enhance its biological activity and selectivity.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Azepan-1-YL)-2-oxoethyl]-N-propylsulfamate: This compound shares the azepane and oxoethyl groups but differs in the sulfonamide substituent.

    2-(Azepan-1-yl)ethyl methacrylate: This compound contains the azepane group but has a methacrylate moiety instead of the benzyl and sulfonamide groups.

Uniqueness

N-[2-(Azepan-1-YL)-2-oxoethyl]-N-benzyl-4-chlorobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyl and 4-chlorobenzene-1-sulfonamide groups enhances its potential for medicinal applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-19-10-12-20(13-11-19)28(26,27)24(16-18-8-4-3-5-9-18)17-21(25)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNXSSVPNKYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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